molecular formula C16H18N2O B7457943 6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide

6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide

Cat. No. B7457943
M. Wt: 254.33 g/mol
InChI Key: HXLUCLUQWGQOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MP-10 involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. MP-10 has also been found to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
MP-10 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive performance and improve memory in animal models, as well as exhibit neuroprotective effects against oxidative stress and inflammation. MP-10 has also been found to modulate the activity of the immune system, suggesting potential applications in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its selective binding to the α7 nAChR, which allows for the study of the specific role of this receptor in cognitive function and memory. However, one limitation of using MP-10 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for the study of MP-10. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of MP-10. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MP-10 and its effects on other neurotransmitter systems.

Synthesis Methods

MP-10 can be synthesized through a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with 2-bromo-2-phenylpropane-1,3-dione, followed by reduction and subsequent reaction with isopropylamine. The final product is obtained after purification through recrystallization.

Scientific Research Applications

MP-10 has been studied extensively for its potential applications in scientific research. It has been found to exhibit selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in cognitive function and memory. MP-10 has been shown to enhance cognitive performance and improve memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-7-15(14)18-16(19)13-9-8-12(3)17-10-13/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLUCLUQWGQOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide

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